Abietate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

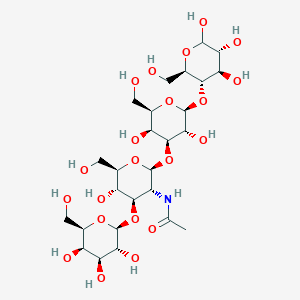

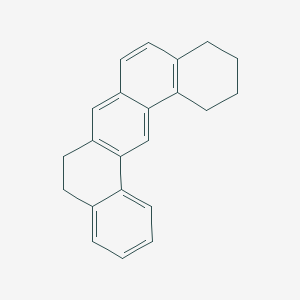

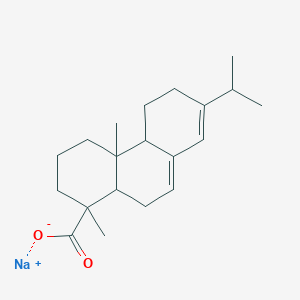

Abietic Acid Sodium Salt is a useful research compound. Its molecular formula is C20H29NaO2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Abietic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abietic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Action antimicrobienne

L'abiétate de sodium, également connu sous le nom d'abiétate de sodium, a montré une action antimicrobienne prometteuse . Il s'est avéré efficace contre des souches bactériennes telles que S. aureus, E. coli, L.monocytogenes et S. enterica Typhimurium, ainsi que la levure C. albicans . Le test de diffusion sur disque a montré un fort potentiel d'inhibition contre S. enterica par rapport à la tétracycline antimicrobienne standard . Le test de CIM a montré des résultats prometteurs dans l'inhibition de E. coli, L. monocytogenes et C. albicans .

Synthèse verte

La voie de synthèse de l'abiétate de sodium est peu coûteuse, ne comprenant que deux étapes de réaction à des températures douces sans solvants organiques toxiques . Cela le rend écologique et facile à réaliser à l'échelle industrielle . L'acide abiétique présent dans la résine de Pinus elliotti var. elliotti a été utilisé pour générer un sel de sodium par salification .

Caractérisation et analyse

L'abiétate de sodium (Na-C20H29O2) a été caractérisé par spectrométrie de masse, spectroscopie infrarouge, analyse élémentaire, diffraction des rayons X, microscopie électronique à balayage et spectroscopie à dispersion d'énergie . Cela fournit une compréhension complète de sa structure et de ses propriétés.

Écaillage du sel de sodium

L'abiétate de sodium a été étudié dans le contexte de l'écaillage du sel de sodium . Cela implique la formation d'écailles ou de dépôts sur les surfaces en contact avec l'eau, ce qui peut être un problème important dans divers procédés industriels

Mécanisme D'action

Target of Action

Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .

Mode of Action

Abietic Acid Sodium Salt inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

Abietic Acid Sodium Salt affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .

Result of Action

The molecular and cellular effects of Abietic Acid Sodium Salt’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .

Action Environment

Abietic Acid Sodium Salt is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of Abietic Acid Sodium Salt highlight its potential as an effective antimicrobial drug .

Analyse Biochimique

Biochemical Properties

Abietic Acid Sodium Salt interacts with various biomolecules, enzymes, and proteins in biochemical reactions

Cellular Effects

Abietic Acid Sodium Salt has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Abietic Acid Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and their effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

The effects of Abietic Acid Sodium Salt change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Abietic Acid Sodium Salt vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Abietic Acid Sodium Salt is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

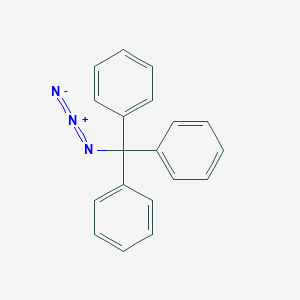

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Abietic Acid Sodium Salt involves the saponification of abietic acid with sodium hydroxide.", "Starting Materials": [ "Abietic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve abietic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for several hours until the abietic acid is completely saponified", "Cool the mixture and acidify with hydrochloric acid to form the sodium salt of abietic acid", "Filter the product and wash with water", "Dry the product under vacuum to obtain Abietic Acid Sodium Salt" ] } | |

Numéro CAS |

14351-66-7 |

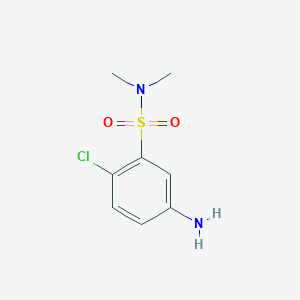

Formule moléculaire |

C20H29NaO2 |

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |

Clé InChI |

ITCAUAYQCALGGV-XTICBAGASA-M |

SMILES isomérique |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

SMILES canonique |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

| 14351-66-7 | |

Numéros CAS associés |

514-10-3 (Parent) |

Origine du produit |

United States |

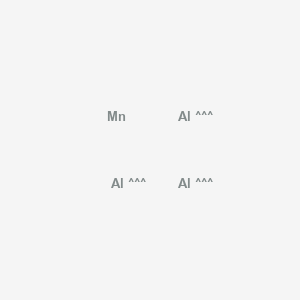

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of abietic acid sodium salt make it suitable for this application?

A1: While the abstract itself doesn't delve into the specific mechanisms of abietic acid sodium salt within the molding sand mixture, we can infer some potential benefits based on its known properties:

- Adhesive Properties: Abietic acid sodium salt, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.